1,3-Bis(trichloromethyl)benzene

Catalog No.
S602579
CAS No.
881-99-2
M.F
C8H4Cl6
M. Wt
312.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(trichloromethyl)benzene

CAS Number

881-99-2

Product Name

1,3-Bis(trichloromethyl)benzene

IUPAC Name

1,3-bis(trichloromethyl)benzene

Molecular Formula

C8H4Cl6

Molecular Weight

312.8 g/mol

InChI

InChI=1S/C8H4Cl6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H

InChI Key

GGZIUXGYCNYNNV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Synonyms

hexachlorometaxylol

Canonical SMILES

C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Limited Availability and Research Focus:

Properties and Potential Applications:

  • Precursor for other chemicals: Research suggests 1,3-Bis(trichloromethyl)benzene can act as a precursor for the synthesis of other chlorinated aromatic compounds, potentially finding use in the production of specific chemicals or materials requiring such structures [].
  • Theoretical studies: Theoretical calculations have been conducted to investigate the potential use of 1,3-Bis(trichloromethyl)benzene as a flame retardant, due to the presence of chlorine atoms known to contribute to flame retardant properties in certain molecules []. However, experimental validation of this potential application is lacking.

Molecular Structure Analysis

The key feature of 1,3-Bis(trichloromethyl)benzene is its aromatic benzene ring with two trichloromethyl groups attached at the 1st and 3rd positions (meta positions). The presence of chlorine atoms on the trichloromethyl groups creates a highly chlorinated structure. This chlorination can influence the compound's physical and chemical properties [].


Chemical Reactions Analysis

  • Substitution Reactions

    The chlorine atoms on the trichloromethyl groups might be susceptible to nucleophilic substitution reactions with strong nucleophiles, potentially leading to the replacement of chlorine with other functional groups [].

  • Dehydrohalogenation

    Under strong basic conditions, the trichloromethyl groups could potentially undergo dehydrohalogenation, leading to the formation of unsaturated compounds [].

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

881-99-2

Wikipedia

Hexachlorometaxylol

Dates

Modify: 2023-08-15

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